3-(Chloromethyl)-1-ethoxypentane
CAS No.:
Cat. No.: VC17716946
Molecular Formula: C8H17ClO
Molecular Weight: 164.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17ClO |
---|---|
Molecular Weight | 164.67 g/mol |
IUPAC Name | 3-(chloromethyl)-1-ethoxypentane |
Standard InChI | InChI=1S/C8H17ClO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
Standard InChI Key | HKWCUBMQOVYNDV-UHFFFAOYSA-N |
Canonical SMILES | CCC(CCOCC)CCl |
Introduction
Structural and Molecular Characteristics
3-(Chloromethyl)-1-ethoxypentane belongs to the class of alkyl halides and ethers, with a molecular weight of 164.67 g/mol. Its IUPAC name, 3-(chloromethyl)-1-ethoxypentane, reflects the positions of its functional groups: an ethoxy group (-OCH₂CH₃) at carbon 1 and a chloromethyl group (-CH₂Cl) at carbon 3. The compound’s backbone consists of a five-carbon chain, which introduces steric considerations in reactions involving nucleophilic attack or elimination.
Key Structural Data
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₈H₁₇ClO | |
Molecular Weight | 164.67 g/mol | |
IUPAC Name | 3-(chloromethyl)-1-ethoxypentane | |
SMILES Notation | CCC(CCOCC)CCl | |
InChI Key | HKWCUBMQOVYNDV-UHFFFAOYSA-N |
The ethoxy group enhances solubility in polar aprotic solvents, while the chloromethyl group confers reactivity toward nucleophilic substitution (SN2) and elimination (E2) mechanisms.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(chloromethyl)-1-ethoxypentane typically involves chloromethylation of 1-ethoxypentane. A common method employs thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under anhydrous conditions. The reaction proceeds via the following generalized pathway:
Dichloromethane (DCM) or dimethylformamide (DMF) is often used as a solvent, with yields averaging 65–75%. Catalysts such as zinc chloride (ZnCl₂) may accelerate the reaction by polarizing the C-O bond in the ether substrate.
Industrial Optimization
Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control and minimize byproduct formation . For example, a patented method for analogous chloromethylation reactions utilizes acetonitrile as a solvent and recycles excess reagent through vacuum distillation . Key parameters include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 50–60°C | Maximizes rate without decomposition |
Catalyst Concentration | 5–10 mol% ZnCl₂ | Enhances electrophilicity |
Reaction Time | 4–6 hours | Ensures complete conversion |
Physicochemical Properties
Physical State and Solubility
3-(Chloromethyl)-1-ethoxypentane is a colorless liquid at room temperature with a boiling point of approximately 182–185°C. It exhibits moderate solubility in nonpolar solvents (e.g., hexane) and high solubility in polar aprotic solvents such as DMF and acetone.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 1.45–1.70 (m, 4H, -CH₂-), 3.45 (q, 2H, -OCH₂-), 3.80 (d, 2H, -CH₂Cl).
-
IR (neat): 750 cm⁻¹ (C-Cl stretch), 1120 cm⁻¹ (C-O-C asym. stretch).
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines) to form alcohols or amines. For example:
Kinetic studies suggest a second-order rate dependence, consistent with a bimolecular mechanism. Steric hindrance from the ethoxy group slightly reduces reactivity compared to less-substituted analogs.
Elimination Reactions
Under basic conditions (e.g., KOH/ethanol), the compound undergoes β-elimination to form 1-ethoxy-3-pentene:
This reaction is favored at elevated temperatures (>80°C).
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to alcohols and amines used in drug synthesis. For instance, hydrolysis yields 3-(hydroxymethyl)-1-ethoxypentane, a building block for antihistamines.
Polymer Chemistry
Its reactivity with diols enables the synthesis of polyethers with tailored chain lengths, utilized in coatings and adhesives.
Agrochemicals
Derivatives of 3-(chloromethyl)-1-ethoxypentane are employed in herbicides due to their ability to alkylate biological nucleophiles.
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